molecular formula C8H6BrClO3 B6359718 2-Bromo-4-chloro-5-methoxybenzoic acid CAS No. 1435479-68-7

2-Bromo-4-chloro-5-methoxybenzoic acid

Cat. No.: B6359718
CAS No.: 1435479-68-7
M. Wt: 265.49 g/mol
InChI Key: ATBGJJWZVUNYOV-UHFFFAOYSA-N
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Description

2-Bromo-4-chloro-5-methoxybenzoic acid is an aromatic carboxylic acid derivative It is characterized by the presence of bromine, chlorine, and methoxy substituents on the benzene ring, which contribute to its unique chemical properties and reactivity

Scientific Research Applications

2-Bromo-4-chloro-5-methoxybenzoic acid has several applications in scientific research:

    Organic Synthesis: It serves as an intermediate in the synthesis of more complex organic molecules.

    Medicinal Chemistry: The compound is used in the development of pharmaceuticals, particularly in the synthesis of potential drug candidates.

    Material Science: It is utilized in the preparation of functional materials with specific properties.

    Biological Studies: The compound is studied for its potential biological activities and interactions with biomolecules.

Safety and Hazards

The safety information for 2-Bromo-4-chloro-5-methoxy-benzoic acid indicates that it may cause skin irritation, serious eye irritation, and may cause respiratory irritation . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray and wearing protective gloves/eye protection/face protection .

Mechanism of Action

Target of Action

The primary target of 2-Bromo-4-chloro-5-methoxy-benzoic acid is the Sodium-Glucose Transporter 2 (SGLT2) . SGLT2 is a protein that aids in the reabsorption of glucose in the kidneys. Inhibitors of SGLT2 are used in the treatment of diabetes, as they reduce blood glucose levels by preventing the reabsorption of glucose from the urine .

Mode of Action

2-Bromo-4-chloro-5-methoxy-benzoic acid interacts with SGLT2 by binding to it, inhibiting its function . This prevents the reabsorption of glucose from the urine, leading to a decrease in blood glucose levels.

Biochemical Pathways

The inhibition of SGLT2 by 2-Bromo-4-chloro-5-methoxy-benzoic acid affects the glucose reabsorption pathway in the kidneys . This leads to a decrease in blood glucose levels, which has downstream effects on various metabolic processes. For instance, it can lead to weight loss and lower blood pressure .

Result of Action

The primary result of the action of 2-Bromo-4-chloro-5-methoxy-benzoic acid is a reduction in blood glucose levels . By inhibiting SGLT2, it prevents the reabsorption of glucose from the urine, leading to decreased blood glucose levels. This can help manage blood glucose levels in individuals with diabetes .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Bromo-4-chloro-5-methoxybenzoic acid typically involves the bromination and chlorination of 5-methoxybenzoic acid. The process can be carried out using bromine and chlorine in the presence of a suitable catalyst. The reaction conditions often include controlled temperatures and the use of solvents to facilitate the halogenation reactions.

Industrial Production Methods

On an industrial scale, the production of this compound can be achieved through a multi-step process. This involves the initial preparation of 5-methoxybenzoic acid, followed by sequential bromination and chlorination steps. The use of efficient catalysts and optimized reaction conditions ensures high yield and purity of the final product.

Chemical Reactions Analysis

Types of Reactions

2-Bromo-4-chloro-5-methoxybenzoic acid undergoes various types of chemical reactions, including:

    Substitution Reactions: The bromine and chlorine atoms can be substituted by other nucleophiles under appropriate conditions.

    Oxidation and Reduction Reactions: The carboxylic acid group can undergo oxidation to form corresponding derivatives or reduction to form alcohols.

    Coupling Reactions: The compound can participate in coupling reactions, such as Suzuki-Miyaura coupling, to form biaryl compounds.

Common Reagents and Conditions

    Substitution Reactions: Reagents such as sodium hydroxide or potassium carbonate in polar solvents.

    Oxidation Reactions: Oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction Reactions: Reducing agents such as lithium aluminum hydride or sodium borohydride.

    Coupling Reactions: Palladium catalysts and boronic acids in the presence of bases like potassium carbonate.

Major Products Formed

    Substitution Reactions: Substituted benzoic acid derivatives.

    Oxidation Reactions: Carboxylic acid derivatives or ketones.

    Reduction Reactions: Alcohols or aldehydes.

    Coupling Reactions: Biaryl compounds.

Comparison with Similar Compounds

Similar Compounds

  • 2-Bromo-5-methoxybenzoic acid
  • 4-Bromo-2-chloro-5-methoxybenzoic acid
  • 5-Bromo-2-chloro-4-methoxybenzoic acid

Uniqueness

2-Bromo-4-chloro-5-methoxybenzoic acid is unique due to the specific positioning of the bromine, chlorine, and methoxy groups on the benzene ring. This unique arrangement imparts distinct chemical properties and reactivity, making it valuable for specific synthetic applications and research studies.

Properties

IUPAC Name

2-bromo-4-chloro-5-methoxybenzoic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H6BrClO3/c1-13-7-2-4(8(11)12)5(9)3-6(7)10/h2-3H,1H3,(H,11,12)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ATBGJJWZVUNYOV-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C(C(=C1)C(=O)O)Br)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H6BrClO3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

265.49 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthesis routes and methods

Procedure details

A solution of 4-chloro-3-methoxybenzoic acid (5.0 g, 26.7 mmol) in HOAc (25 mL) and water (25 mL) was treated slowly with Br2 (1.6 mL 32 mmol). After heating to 60° C. for 2 h, the reaction was stirred cooled to rt overnight. It was quenched with water (300 mL), and the precipitate was filtered and dried to yield 2-bromo-4-chloro-5-methoxybenzoic acid (5.0 g, 70%). (264.87 [M−H]) 1H NMR: (400 MHz, DMSO) δ: 3.90 (s, 3H), 7.46 (s, 1H), 7.82 (s, 1H), 13.63 (s, 1H).
Quantity
5 g
Type
reactant
Reaction Step One
Name
Quantity
1.6 mL
Type
reactant
Reaction Step One
Name
Quantity
25 mL
Type
solvent
Reaction Step One
Name
Quantity
25 mL
Type
solvent
Reaction Step One

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